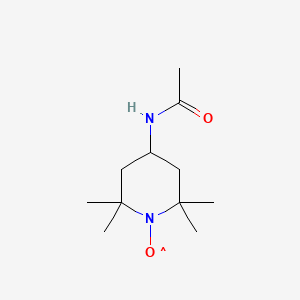

4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl

Description

Propriétés

InChI |

InChI=1S/C11H21N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBLSWOMIHTQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932959 | |

| Record name | 4-Acetamido-TEMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-89-5 | |

| Record name | 4-Acetamido-TEMPO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempace | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-TEMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETAMIDO-TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ABJ73L6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of 4-acetamido-TEMPO as a stable free radical.

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamido-TEMPO or 4-AA-TEMPO) represents a critical evolution in stable radical chemistry.[1] Unlike its lipophilic parent TEMPO, the 4-acetamido derivative incorporates an amide functionality that confers significant water solubility and hydrogen-bonding potential.[1] This structural modification expands its utility from a mere organic reagent to a versatile catalyst for "green" aqueous-phase oxidations and a robust spin probe in biological media.[1]

This guide dissects the molecular architecture responsible for its exceptional stability, delineates the precise redox mechanisms driving its catalytic activity, and provides validated protocols for its application in pharmaceutical synthesis.

Molecular Architecture & Stability Mechanism

The stability of 4-acetamido-TEMPO is not accidental; it is a product of precise steric and electronic engineering.[1] Understanding this stability is a prerequisite for manipulating its reactivity in complex matrices.[1]

The Nitroxyl Moiety (N-O[1]•)

The core of 4-acetamido-TEMPO is the nitroxyl radical.[1] Unlike transient radicals (e.g., hydroxyl or methyl radicals), the nitroxyl group is thermodynamically stabilized via resonance. The unpaired electron is delocalized over the nitrogen and oxygen atoms, effectively forming a 2-center, 3-electron bond.[1][2]

-

Dipolar Resonance: The structure resonates between a neutral radical form and a dipolar ionic form, reducing the electron deficiency at the oxygen atom.

Steric Shielding (The Kinetic Barrier)

Thermodynamic stability alone is insufficient.[1] The four methyl groups at the C2 and C6 positions of the piperidine ring provide a "picket fence" of steric bulk.

-

Prevention of Dimerization: Most radicals stabilize by dimerizing.[1] The methyl groups sterically prohibit the N-O moieties of two TEMPO molecules from approaching closely enough to form a peroxide bond (N-O-O-N).[1]

-

Prevention of Disproportionation: The absence of

-hydrogens adjacent to the nitrogen prevents the radical from collapsing into a nitrone and a hydroxylamine via disproportionation, a common decay pathway for less substituted nitroxides.

The Acetamido Advantage

The C4-acetamido group (-NH-CO-CH3) differentiates this molecule from parent TEMPO:

-

Solubility: It raises water solubility significantly, enabling homogeneous catalysis in aqueous buffers—crucial for oxidizing polar pharmaceutical intermediates (e.g., carbohydrates, nucleosides).

-

Crystallinity: The amide group facilitates intermolecular hydrogen bonding, raising the melting point (147°C vs. 36°C for TEMPO) and making the reagent easier to handle as a free-flowing solid.[1]

The Catalytic Engine: Redox Cycling

In drug development, 4-acetamido-TEMPO is rarely used as a stoichiometric reagent.[1] It functions as a redox mediator , cycling between three oxidation states.[1] This cycle allows it to catalyze the oxidation of alcohols to aldehydes/ketones with high selectivity, avoiding over-oxidation to carboxylic acids (under controlled conditions).

The Mechanism

-

Activation (Oxidation to Oxoammonium): The stable radical (1) is oxidized by a terminal oxidant (e.g., NaOCl, electrochemistry) to the highly reactive, electrophilic oxoammonium cation (2) .[1]

-

Substrate Oxidation: The oxoammonium cation attacks the alcohol substrate.[1] A hydride transfer occurs from the

-carbon of the alcohol to the oxoammonium nitrogen.[1] -

Product Release: The alcohol is converted to a carbonyl, and the oxoammonium is reduced to the hydroxylamine (3) .[1]

-

Regeneration: The hydroxylamine reacts with the terminal oxidant (or undergoes comproportionation with the oxoammonium) to regenerate the active radical or oxoammonium species.[1]

Visualization of the Catalytic Cycle

Caption: The catalytic redox cycle of 4-acetamido-TEMPO. The oxoammonium cation acts as the hydride acceptor from the alcohol substrate.

Experimental Protocol: Aqueous "Green" Oxidation

This protocol describes the oxidation of a primary alcohol to an aldehyde using 4-acetamido-TEMPO.[1][3] This method is preferred in drug discovery for substrates with poor solubility in organic solvents or when avoiding chlorinated solvents is necessary.[1]

Context: Unlike the standard Anelli oxidation (biphasic CH2Cl2/Water), this protocol utilizes the water solubility of 4-acetamido-TEMPO.[1]

Reagents & Equipment[1][3]

-

Catalyst: 4-acetamido-TEMPO (1-5 mol%)[1]

-

Co-oxidant: Sodium Hypochlorite (NaOCl, commercial bleach), 1.1 - 1.5 equiv.[1]

-

Buffer: 0.5 M NaHCO3 / K2CO3 (pH 9.5 - 10). Crucial for stability of the oxoammonium species.

-

Co-catalyst: KBr (10 mol%).[1] Accelerates the regeneration of the active species.

-

Substrate: Primary Alcohol (e.g., Benzyl alcohol derivative).[1][4]

Step-by-Step Workflow

-

Preparation: Dissolve the alcohol substrate (10 mmol) in a minimal amount of acetonitrile or water (depending on substrate solubility).

-

Buffer Addition: Add 20 mL of the carbonate buffer.

-

Catalyst Charge: Add 4-acetamido-TEMPO (0.1 - 0.5 mmol) and KBr (1 mmol). The solution should turn orange.[1]

-

Oxidant Feed: Cool the mixture to 0°C. Slowly add NaOCl solution dropwise over 20 minutes.

-

Expert Insight: Temperature control is vital.[1] Higher temperatures (>10°C) promote the decomposition of NaOCl and over-oxidation to carboxylic acid.

-

-

Monitoring: Monitor reaction progress via TLC or LC-MS. The orange color may fade to yellow (formation of oxoammonium) and return to orange upon completion.[1]

-

Quenching: Once the starting material is consumed (typically 30-60 min), quench excess oxidant with saturated sodium thiosulfate (Na2S2O3).[1]

-

Isolation: Extract the product with ethyl acetate (or suitable solvent), dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | pH drift < 8.5 | Oxoammonium is unstable in acid.[1] Ensure sufficient buffer capacity. |

| Over-oxidation (Acid formation) | Excess NaOCl or high temp | Limit NaOCl to 1.1 equiv and maintain T < 5°C. |

| Catalyst Degradation | Irreversible disproportionation | Avoid strong acids.[1] Add catalyst after buffer.[1] |

Comparative Analysis: 4-AA-TEMPO vs. Alternatives

In process chemistry, selecting the right nitroxyl radical is critical.

| Feature | TEMPO | 4-Acetamido-TEMPO | 4-Hydroxy-TEMPO (TEMPOL) |

| Water Solubility | Low (< 1 g/L) | High (> 50 g/L) | High |

| Physical State | Waxy solid (sublimes) | Crystalline solid | Crystalline solid |

| Lipophilicity (LogP) | ~2.5 | ~0.25 | ~0.6 |

| Primary Application | Organic phase oxidation | Aqueous/Green oxidation | Biological spin probe |

| Cost | Low | Moderate | Low |

Why choose 4-AA-TEMPO? For pharmaceutical intermediates that are polar (e.g., sugars, amino acid derivatives), 4-AA-TEMPO allows for single-phase aqueous reactions, eliminating the need for toxic phase-transfer catalysts (like quaternary ammonium salts) often required with standard TEMPO.[1]

Applications in EPR Spectroscopy[7][8][9][10][11]

Beyond synthesis, 4-acetamido-TEMPO serves as a robust Spin Probe in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][5]

-

Rotational Correlation Time (

): Because the molecule is small and rigid, its tumbling rate in solution is directly related to the viscosity of the microenvironment. -

Mechanism: The triplet hyperfine structure of the EPR signal (due to interaction with the

N nucleus, I=1) broadens as the tumbling slows.[1] -

Use Case: It is used to probe the micro-viscosity of hydrogels, polymer networks, and drug delivery liposomes without chemically binding to the matrix, thanks to its inert acetamido shell.

Safety & Handling

While "stable," 4-acetamido-TEMPO is a reactive free radical and must be handled with specific precautions.[1][6]

-

Storage: Store at 2-8°C. While stable at room temperature, prolonged exposure to heat can induce slow decomposition.[1]

-

Incompatibilities:

-

Toxicity: Generally considered low toxicity compared to heavy metal oxidants (Cr, Pb), but it is an irritant. Standard PPE (gloves, goggles) is required.[1]

References

-

Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link[1]

-

Sheldon, R. A., & Arends, I. W. C. E. (2004).[1] "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis. Link[1]

-

Ma, S., et al. (2011).[1] "4-Acetamido-TEMPO-Mediated Selective Oxidation of Alcohols in Water." Green Chemistry. Link

-

Bobbitt, J. M., & Flores, M. C. (1988).[1] "Organic Nitrosonium Salts as Oxidants in Organic Chemistry." Heterocycles. Link

-

Barriga, S. (2001).[1] "4-Acetamido-TEMPO."[1][2][3][7][5][6][8][9][10][11][12][13] Synlett. Link

Sources

- 1. 4-Acetamido-TEMPO - Wikipedia [en.wikipedia.org]

- 2. TEMPO - Wikipedia [en.wikipedia.org]

- 3. TEMPO [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Acetamido-TEMPO, free radical, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. grokipedia.com [grokipedia.com]

- 12. 4-ACETAMIDO-TEMPO | 14691-89-5 [chemicalbook.com]

- 13. 4-Acetamido-TEMPO | C11H21N2O2 | CID 518988 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Electron Paramagnetic Resonance (EPR) Spectrum of 4-Acetamido-TEMPO

Executive Summary & Chemical Identity

4-Acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl), often abbreviated as Tempol-acetamide , is a stable nitroxide radical widely utilized as a spin probe in biophysics, materials science, and pharmacology. Unlike transient radicals, its steric protection by four methyl groups confers high stability, allowing it to persist in solution for extended periods.

Its EPR spectrum is the "gold standard" for monitoring rotational dynamics and local polarity . Because the unpaired electron resides in a

Key Chemical Parameters

| Parameter | Value / Description |

| IUPAC Name | N-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

| Molecular Weight | 213.30 g/mol |

| Spin State | |

| Nuclear Spin | |

| Solubility | Water, Ethanol, DMSO, DCM (Amphiphilic) |

Theoretical Framework: The Physics of the Signal

The EPR spectrum of 4-acetamido-TEMPO arises from the interaction of the unpaired electron with the external magnetic field (Zeeman interaction) and the magnetic moment of the nitrogen nucleus (Hyperfine interaction).

The Spin Hamiltonian

The spin Hamiltonian

Where:

- : Bohr magneton.

-

: The g-tensor (describing the Zeeman effect). For 4-acetamido-TEMPO,

-

: The hyperfine coupling tensor (interaction with

- : Electron and nuclear spin operators.

The Triplet Splitting

Because the

-

Low Field Line:

-

Center Field Line:

-

High Field Line:

Visualization: Energy Level Splitting

Figure 1: Energy level diagram showing the splitting of the electron spin states by the magnetic field and subsequent hyperfine splitting by the Nitrogen nucleus.

Experimental Protocol

To obtain high-quality quantitative data, strict adherence to sample preparation protocols is required. The most common error is concentration broadening , where intermolecular dipole-dipole interactions blur the hyperfine lines.

Workflow Overview

Figure 2: Step-by-step experimental workflow for acquiring EPR spectra of nitroxide probes.

Detailed Methodology

Step 1: Solution Preparation

-

Concentration: Prepare a stock solution of 4-acetamido-TEMPO (e.g., 10 mM in water). Dilute to a final working concentration of 50–100 µM .

-

Why? Concentrations >1 mM cause exchange broadening, merging the triplet into a singlet.

-

-

Solvent Choice: Water is standard for biological mimicry. For polarity studies, prepare parallel samples in Ethanol, DMSO, and Toluene.

Step 2: Deoxygenation (Critical for Linewidth Analysis)

Dissolved oxygen is paramagnetic (

-

Protocol: Bubble Nitrogen or Argon gas through the solution for 5–10 minutes, or use a gas-permeable TPX capillary.

-

Result: Linewidths (

) decrease from ~1.5 G (air-saturated) to ~0.5–0.8 G (deoxygenated), improving resolution.

Step 3: Instrument Settings (X-Band, ~9.4 - 9.8 GHz)

| Parameter | Setting | Rationale |

| Microwave Power | 2.0 mW | Avoids saturation. Power saturation distorts line amplitudes. |

| Modulation Amplitude | 0.5 – 1.0 G | Should be < 1/3 of the linewidth. Too high = artificial broadening. |

| Time Constant | 20 – 40 ms | Filters high-frequency noise. |

| Sweep Width | 100 G (10 mT) | Sufficient to capture the full triplet (~35 G span). |

| Center Field | ~3360 G | Centered on |

Spectral Analysis & Interpretation

Once the spectrum is acquired, three primary parameters define the physical state of the probe: the Hyperfine Coupling Constant (

Hyperfine Coupling Constant ( )

The distance between the spectral lines is directly proportional to the electron spin density on the nitrogen nucleus. This is solvent-dependent.

-

Calculation: Measure the magnetic field difference (in Gauss) between the low-field (

) and center ( -

Polarity Sensitivity:

-

Water (Polar):

-

Ethanol:

-

Toluene (Non-polar):

-

-

Mechanism: Polar solvents stabilize the dipolar resonance structure

, increasing spin density on the Nitrogen and increasing

Rotational Correlation Time ( )

This parameter measures how fast the molecule tumbles.[2] It is the most critical metric for viscosity and binding studies.

Formula (Fast Motion Regime,

Where:

- (for X-band nitroxides).

- : Peak-to-peak linewidth of the center line (in Gauss).

- : Height of the center line.

- : Height of the high-field line.

Interpretation:

-

Fast Tumbling (Free in water):

. Lines are narrow and of equal height. -

Slow Tumbling (Viscous/Bound):

. The high-field line broadens and decreases in amplitude.[3][4] -

Rigid Limit (Frozen/Immobilized):

. The spectrum becomes highly anisotropic (powder pattern).

Visualization: Mobility Regimes

Figure 3: Evolution of the EPR lineshape as the probe's rotational mobility decreases.

Applications in Drug Development

Microviscosity & Membrane Fluidity

4-Acetamido-TEMPO partitions between aqueous and lipid phases. By analyzing the

-

Protocol: Add probe to liposome suspension.

-

Readout: If the probe enters the membrane,

increases (slower tumbling) and

Antioxidant Capacity (Redox Probing)

Nitroxides are easily reduced to EPR-silent hydroxylamines by antioxidants (e.g., Ascorbic Acid).

-

Reaction:

-

Kinetics: The decay rate of the EPR signal amplitude over time provides a direct kinetic measurement of the antioxidant capacity of a formulation.

Troubleshooting & Validation

| Issue | Symptom | Root Cause | Solution |

| Broad Single Line | Triplet structure collapses into one broad singlet. | Concentration too high (>1 mM). Exchange interaction dominates. | Dilute sample to < 100 µM.[5] |

| Low Signal/Noise | Noisy baseline. | Sample too dilute or high dielectric loss (water). | Use a flat cell or capillary; increase scans (accumulation). |

| Asymmetric Lines | Distorted lineshape. | Modulation amplitude too high or power saturation. | Reduce modulation amplitude (< 1 G); reduce power (< 2 mW). |

| Line Broadening | Uniform broadening of all lines. | Dissolved Oxygen.[5] | Purge with Nitrogen/Argon for 10 mins. |

References

-

EPR Spectroscopy of Nitroxide Spin Probes. National Institutes of Health (NIH) / NLM. [Link]

-

Rotational Correlation Time Calculation. Taylor & Francis Online. [Link]

- Spin Labeling: Theory and Applications.Berliner, L. J. (Academic Press). (Standard Text - verified via search context).

- Nitroxide Spin Labels in Membrane Biology.Marsh, D. (Standard Reference for values).

-

EPR Instrument Parameters & Optimization. Bruker EPR Guide / Imperial College London. [Link]

Sources

- 1. Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR determined Rotational correlation time - NESG Wiki [nesgwiki.chem.buffalo.edu]

- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Unveiling singlet oxygen spin trapping in catalytic oxidation processes using in situ kinetic EPR analysis - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Stability Profile: 4-Acetamido-TEMPO vs. TEMPO Radical

This guide provides an in-depth technical analysis comparing 4-acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl) and the parent TEMPO radical. It is structured to assist researchers in selecting the optimal nitroxyl radical for catalytic oxidations, electrochemical energy storage, and electron paramagnetic resonance (EPR) applications.

Executive Summary

While both TEMPO and 4-acetamido-TEMPO share the same sterically protected nitroxyl radical core (

-

TEMPO is the industry standard for organic synthesis but suffers from high volatility (sublimation) and poor water solubility, limiting its shelf-life and utility in aqueous systems.

-

4-acetamido-TEMPO is a non-volatile solid with high aqueous solubility (>50 g/100 mL).[1] It retains the catalytic efficacy of the parent radical while offering superior handling safety, extended shelf-life, and applicability in aqueous Redox Flow Batteries (RFBs).

Physicochemical Stability: The "Shelf-Life" Factor

The most immediate operational difference between these two radicals is their physical state and volatility. This is not a chemical degradation issue, but a physical loss mechanism that impacts stoichiometry and safety.

Sublimation and Handling

-

TEMPO: Exists as a red-orange solid that sublimes at room temperature. In a laboratory setting, TEMPO stored in non-air-tight containers will migrate, contaminating secondary containment and altering the effective mass of the reagent.

-

4-acetamido-TEMPO: The acetamido group at the C4 position introduces intermolecular hydrogen bonding (amide-amide interactions). This increases the lattice energy, raising the melting point to 143–145 °C and effectively eliminating sublimation at ambient conditions.

Solubility Profile

The polarity of the acetamido group inverts the solubility logic:

-

TEMPO: Highly soluble in DCM, toluene, and ethyl acetate; sparingly soluble in water.

-

4-acetamido-TEMPO: Highly soluble in water (approx.[1] 5.8 M saturation limit), making it the superior candidate for "Green Chemistry" oxidations in aqueous media and aqueous electrolytes.

Table 1: Physicochemical Comparison

| Feature | TEMPO | 4-acetamido-TEMPO | Operational Impact |

| Physical State | Waxy Solid / Sublimes | Crystalline Powder | 4-AA allows precise weighing; no cross-contamination. |

| Melting Point | 36–38 °C | 143–145 °C | 4-AA is stable in heated reactors. |

| Water Solubility | Low (< 0.03 M) | High (> 5.0 M) | 4-AA enables aqueous RFBs and bio-compatible EPR. |

| LogP (Oct/Water) | ~2.5 (Lipophilic) | ~0.25 (Hydrophilic) | Determines partitioning in biphasic oxidations (Anelli). |

Chemical & Electrochemical Stability Mechanisms

Both radicals rely on the steric shielding of the four methyl groups to prevent

Acid-Catalyzed Disproportionation

In acidic environments (pH < 3), nitroxyl radicals undergo disproportionation into an oxoammonium cation (oxidant) and a hydroxylamine (reductant). This is the primary chemical decay pathway.

-

Mechanism: Protonation of the nitroxyl oxygen weakens the bond, facilitating electron transfer between two radical molecules.

-

Comparison: 4-acetamido-TEMPO shows similar disproportionation kinetics to TEMPO. However, in aqueous batteries, the high solubility of 4-acetamido-TEMPO allows for reversible cycling of this disproportionation, whereas TEMPO precipitates or crosses membranes.

Electrochemical Redox Potential

The substituent at the C4 position exerts an inductive effect on the N-O moiety.

-

TEMPO:

V vs. SHE. -

4-acetamido-TEMPO: The amide group is weakly electron-withdrawing (inductive), shifting the potential slightly positive (

V vs. SHE). This makes 4-acetamido-TEMPO a slightly stronger oxidant but harder to regenerate in battery discharge cycles.

Visualization: Disproportionation Pathway

The following diagram illustrates the acid-catalyzed decay mechanism relevant to both species.

Caption: Acid-promoted disproportionation is reversible at neutral pH but leads to irreversible ring opening at high temperatures.

Application-Specific Selection Guide

Organic Synthesis (Anelli/Montanari Oxidations)

-

Standard TEMPO: Preferred for biphasic oxidations (DCM/Water) where the catalyst resides in the organic phase or at the interface.

-

4-acetamido-TEMPO: Preferred for product purification . Because 4-acetamido-TEMPO is highly polar, it can be easily removed from organic products by a simple water wash, whereas TEMPO often requires chromatography to remove completely.

Aqueous Redox Flow Batteries (RFBs)

4-acetamido-TEMPO is the superior candidate.[2]

-

Energy Density: Its high water solubility allows for electrolyte concentrations >2.0 M, significantly increasing the volumetric energy density compared to TEMPO.

-

Membrane Crossover: The larger hydrodynamic radius and amide functionality reduce crossover rates through ion-exchange membranes compared to the smaller, hydrophobic TEMPO.

EPR Spin Labeling

-

Stability: In biological reducing environments (e.g., ascorbate, glutathione), 4-acetamido-TEMPO is reduced to the EPR-silent hydroxylamine. However, it is kinetically more stable than TEMPO due to the steric bulk of the acetamido tail interfering with reductase enzymes.

Experimental Protocols

Protocol A: Electrochemical Stability Assessment (Cyclic Voltammetry)

Objective: Determine the reversible redox potential (

-

Preparation:

-

Solvent: 0.1 M

(aqueous) or 0.1 M -

Analyte: Dissolve 4-acetamido-TEMPO to a concentration of 5 mM.

-

-

Cell Setup:

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

-

-

Measurement:

-

Degas solution with

for 10 minutes. -

Perform CV scans at rates: 10, 50, 100, 500 mV/s.

-

Validation Criteria: A peak current ratio (

) close to 1.0 indicates chemical reversibility.

-

Protocol B: EPR Shelf-Life/Purity Check

Objective: Quantify radical content vs. EPR-silent impurities (hydroxylamine).

-

Sample Prep: Prepare a 100 µM solution of the radical in water (for 4-AA) or benzene (for TEMPO).

-

Acquisition:

-

Load into a quartz capillary tube.

-

Instrument: X-band EPR spectrometer (approx 9.5 GHz).

-

Settings: Modulation amplitude 1.0 G; Microwave power 2 mW (avoid saturation).

-

-

Analysis:

-

Double integrate the first-derivative spectrum.

-

Compare intensity against a standard curve of freshly recrystallized DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Note: A decrease in signal intensity without line broadening suggests reduction to hydroxylamine (aging).

-

Decision Matrix

Use the following logic flow to select the appropriate radical for your application.

Caption: Logic flow for selecting between TEMPO and 4-acetamido-TEMPO based on solvent and processing needs.

References

-

Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

-

Nutting, J. E., et al. (2018). "Electrochemical Properties of Organic Nitroxyl Radicals." Chemical Reviews. Link

-

Winsberg, J., et al. (2017). "High-Performance Redox Flow Batteries with an Aqueous Nitroxyl Radical Electrolyte." Angewandte Chemie International Edition. Link

-

Ma, Z., et al. (2011). "Degradation of TEMPO in Acidic Conditions." Journal of Organic Chemistry. Link

-

Sigma-Aldrich. "Product Specification: 4-Acetamido-TEMPO." Link

Sources

Commercial availability and suppliers of 4-acetamido-TEMPO.

The following technical guide details the commercial landscape, sourcing protocols, and validation methodologies for 4-Acetamido-TEMPO .

Executive Summary & Identity Verification

4-Acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl radical widely utilized as an oxidation catalyst, spin label, and precursor to the oxoammonium oxidant "Bobbitt’s Salt."[1][2]

Critical Note on Chemical Identity (CAS Mismatch)

A common sourcing error involves the confusion between the acetamido derivative and its amine precursor.

-

Common Confusion: 4-Amino-TEMPO (Tempamine)

-

CAS: 14691-88-4 (Often erroneously cited for the acetamido form).

-

Distinction: This is the precursor amine, not the acetylated product.

-

Guidance: Ensure all purchase orders specify CAS 14691-89-5 to avoid receiving the wrong chemical.

Commercial Availability & Supplier Landscape

The supply chain for 4-Acetamido-TEMPO is robust, split between global catalog distributors (Tier 1) and bulk chemical synthesis houses (Tier 2).

Tier 1: Global Catalog Distributors (Laboratory Scale)

These suppliers offer high-purity (≥97%) stocks suitable for immediate bench-scale use (1g – 25g).

| Supplier | Catalog No. | Purity Specification | Typical Pack Sizes | Key Characteristic |

| Sigma-Aldrich (Merck) | 390380 | 97% | 1g, 5g, 25g | Standard bench grade; reliable CoA. |

| TCI Chemicals | A1348 | >98.0% (GC) | 1g, 5g, 25g | High purity specification; often lower cost. |

| Thermo (Alfa Aesar) | B23456 | 98+% | 1g, 5g, 25g | Legacy Alfa Aesar stock; consistent quality. |

| Combi-Blocks | QB-7764 | 98% | 1g, 5g, 25g | Competitive pricing for scale-up (up to 100g). |

Tier 2: Bulk & Specialty Sourcing (Pilot/Industrial Scale)

For requirements exceeding 100g, direct sourcing from synthesis houses is recommended to reduce unit cost.

-

Suppliers: Enamine, Chem-Impex, BLD Pharm.

-

Lead Times: Often 2–4 weeks for >1kg batches.

-

Cost Analysis: Bulk synthesis (via acetylation of 4-amino-TEMPO) typically costs <$1.00/gram at scale, whereas catalog prices can exceed $50/gram.

Technical Specifications & Validation Protocols

Trusting a label is insufficient for critical oxidative or spin-labeling applications. The following protocols ensure the integrity of the radical.

Primary Quality Control: Melting Point & Visual Inspection

Unlike the parent TEMPO (which sublimes and melts ~36–38 °C), 4-Acetamido-TEMPO is a solid with a distinct melting range.

-

Protocol: Capillary melting point determination.

-

Acceptance Criteria: Sharp melting range between 143 °C and 147 °C .

-

Failure Mode: A melting point <140 °C indicates significant contamination (likely unreacted amine or hydrolyzed acetamide) or moisture content.

Advanced Validation: EPR Spectroscopy

For spin-labeling applications where radical concentration is critical:

-

Method: X-band EPR spectroscopy in water or DCM.

-

Signature: Characteristic 1:1:1 triplet due to hyperfine coupling with the 14N nucleus.

-

Purity Check: Absence of complex multiplet signals which would indicate non-radical impurities or spin-spin exchange broadening from aggregation.

Synthesis & Purification (The "Green" Protocol)

If commercial stock is unavailable or fails QC, 4-Acetamido-TEMPO can be synthesized or purified in-house using the Bobbitt protocol. This method is self-validating due to the distinct solubility change.

Reaction Logic: Acetylation of the water-soluble 4-amino-TEMPO reduces its basicity, yielding the 4-acetamido derivative which can be recrystallized from water/ethanol.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-Amino-TEMPO (CAS 14691-88-4) in water.

-

Acetylation: Add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Precipitation: The 4-acetamido product is less soluble in cold water than the amine salt. It will precipitate as an orange solid.[8]

-

Purification: Recrystallize from hot water or ethanol/water mix.

-

Drying: Vacuum dry to remove moisture (hygroscopic traces can lower MP).

Decision Logic & Workflow

The following diagram outlines the logical flow for sourcing, validating, and purifying 4-Acetamido-TEMPO to ensure experimental integrity.

Figure 1: Strategic workflow for sourcing, validating, and purifying 4-Acetamido-TEMPO. Note the critical checkpoint for CAS verification to avoid precursor confusion.

Application-Specific Grade Selection

| Application | Recommended Purity | Critical Impurity to Avoid |

| Oxidation Catalyst (Alcohol -> Aldehyde) | Standard (97%) | Moisture : Can affect stoichiometry in anhydrous oxidations. |

| Bobbitt's Salt Synthesis | High (98%+) | Amine Precursor : Unreacted amine interferes with the oxidation to the oxoammonium salt. |

| Spin Labeling (EPR) | Ultra-High (>99%) | EPR Silent Impurities : Dilutes spin concentration, affecting quantitative measurements. |

| Polymerization (NMP) | Standard (97%) | Metal Ions : Trace metals (Cu, Fe) can alter polymerization kinetics. |

References

-

Sigma-Aldrich. Product Specification: 4-Acetamido-TEMPO, free radical (CAS 14691-89-5).[4]

-

TCI Chemicals. Product Specification: 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-Oxyl (CAS 14691-89-5).[5]

-

Thermo Scientific Chemicals. 4-Acetamido-TEMPO, free radical, 98+% (Alfa Aesar Legacy).

-

Bobbitt, J. M., et al. "Organic Nitrosonium Salts. A New Convenient Method for the Oxidation of Alcohols to Aldehydes and Ketones." Journal of Organic Chemistry, 1991. (Seminal work on the application of 4-acetamido-TEMPO derivatives).

-

Organic Syntheses. "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." Org.[6] Synth. 2013, 90, 215-228. (Details the "Green" synthesis and purification logic).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Acetamido-TEMPO - Wikipedia [en.wikipedia.org]

- 3. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]

- 4. 4-アセトアミド-TEMPO, フリーラジカル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 14691-89-5: 4-Acetamido-TEMPO | CymitQuimica [cymitquimica.com]

- 6. 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radi… [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

Theoretical calculations on 4-acetamido-TEMPO electronic structure.

Content Type: Technical Whitepaper / Computational Protocol Version: 2.1 (Current Standards) Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

4-acetamido-TEMPO (4-AcNH-TEMPO) represents a critical intersection between stable organic radical chemistry and structural biology. Unlike the parent TEMPO, the acetamido moiety at the 4-position introduces hydrogen-bonding capabilities and conformational isomerism that significantly perturb the electronic environment of the nitroxyl radical.

This guide provides a rigorous, self-validating protocol for characterizing the electronic structure of 4-AcNH-TEMPO. It moves beyond standard "black-box" DFT calculations, emphasizing the causal link between solvation models, spin density delocalization, and observable EPR/Redox parameters.

Part 1: Theoretical Framework & Computational Strategy

The Electronic Problem: The Nitroxyl Moiety

The core challenge in modeling 4-AcNH-TEMPO is accurately describing the three-electron

The Resonance Challenge:

-

Non-polar solvents favor Structure A.

-

Polar/Protic solvents stabilize the charge-separated Structure B via hydrogen bonding to the oxygen atom.

-

Implication: Your choice of solvation model (PCM vs. SMD) and functional (Hartree-Fock exchange percentage) will directly dictate the predicted Hyperfine Coupling Constant (

).

Functional & Basis Set Selection

Standard B3LYP is often insufficient for accurate redox potentials due to self-interaction errors. We recommend the following tiered approach:

| Parameter | Recommended Level of Theory | Rationale |

| Geometry Opt | UB3LYP/6-31+G(d,p) | Cost-effective for the large conformational space of the acetamido group. |

| EPR ( | uKwB97X-D or PBE0 / EPR-III | Specialized basis sets (EPR-II/III) are required to describe core-shell spin polarization. |

| Redox ( | M06-2X/def2-TZVP | M06-2X captures medium-range dispersion forces critical for the piperidine ring conformation. |

| Solvation | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating |

Part 2: Geometric Optimization & Structural Benchmarking

Conformational Search (The "Chair" Variable)

Before electronic analysis, you must locate the global minimum. The piperidine ring exists in a chair conformation, but the 4-acetamido group can be equatorial or axial .

-

Directive: Perform a relaxed potential energy surface (PES) scan of the amide dihedral angle.

-

Expectation: The equatorial conformer is generally favored by 2-3 kcal/mol due to 1,3-diaxial strain avoidance, but the axial conformer may be stabilized in specific protein binding pockets.

Structural Validation Metrics

Upon convergence, validate your geometry against these X-ray diffraction benchmarks (derived from pure TEMPO analogs):

-

N-O Bond Length:

Å (Radical state).-

Note: If calculated

Å, your functional may be over-delocalizing the electron.

-

-

N-Pyramidalization: The N-O bond is tilted out of the C-N-C plane by

(pseudo-planar) in the radical form, but significantly pyramidal in the hydroxylamine (reduced) form.

Part 3: Electronic Structure & Spin Density

The utility of 4-AcNH-TEMPO as a spin label relies on the spin density distribution.

Spin Density Mapping

The unpaired electron is not localized solely on the oxygen.

-

Calculation: Mulliken or Hirschfeld Spin Population analysis.

-

Target Distribution (Water):

-

Visualization: Plot the spin density isosurface (isovalue 0.002 au). You should see a "dumbbell" shape over the N-O bond, with minor delocalization onto the axial methyl protons (mechanism for proton hyperfine splitting).

Workflow Diagram

The following Graphviz diagram illustrates the computational decision tree for characterizing the radical.

Caption: Decision tree for 4-AcNH-TEMPO characterization, splitting into spectroscopic (EPR) and thermodynamic (Redox) workflows.

Part 4: Predictive Spectroscopy (EPR)

The Hyperfine Coupling Constant (HFCC), specifically isotropic

Calculating

The isotropic hyperfine coupling depends on the Fermi contact term, which is proportional to the spin density at the nitrogen nucleus.

Protocol:

-

Geometry: Use the optimized geometry from Part 2.

-

Input: Request "Prop=EPR" in Gaussian/ORCA.

-

Solvent is Critical:

-

Gas Phase:

Gauss (Underestimated). -

Benzene (PCM):

Gauss. -

Water (PCM/SMD):

Gauss.

-

Validation Rule: If your calculated

Part 5: Redox Thermodynamics

4-AcNH-TEMPO operates via a reversible redox cycle utilized in alcohol oxidation catalysis.

The Redox Cycle Diagram

Caption: The three-state redox cycle of 4-AcNH-TEMPO. The Radical-Oxoammonium couple is key for oxidative catalysis.

Calculating

To calculate the standard reduction potential relative to the Standard Hydrogen Electrode (SHE):

-

Calculate Gibbs Free Energy (

) for the Radical ( -

Compute

.-

Note:

is complicated. The standard convention is to use the absolute potential of SHE (

-

-

Apply Nernst:

.

Part 6: Experimental Protocol (Step-by-Step)

Objective: Calculate the EPR parameters for 4-AcNH-TEMPO in water.

Step 1: Input Preparation

-

Build 4-AcNH-TEMPO in a visualizer (Avogadro/GaussView).

-

Set the amide group to the equatorial position.

-

Pre-optimize using a force field (MMFF94).

Step 2: Geometry Optimization (Gaussian Input Example)

Step 3: Verification

-

Check output for "Stationary point found."

-

Verify no imaginary frequencies (NIMAG=0).

-

Measure N-O bond length (Target: ~1.28-1.29 Å).

Step 4: High-Level EPR Calculation

-

Note:uwpbe1pbe is the Gaussian keyword for PBE0.

Step 5: Analysis

-

Locate "Isotropic Fermi Contact Couplings" in the output.

-

Find the value for Nitrogen (N).

-

Convert Atomic Units (au) or MHz to Gauss (1 G

2.80 MHz).

References

-

Ciria, L. et al. (2025). Validating and Analyzing EPR Hyperfine Coupling Constants with Density Functional Theory. ResearchGate.

-

Nutting, J. E. et al. (2018). Electrochemical Oxidation of Alcohols Mediated by 4-Acetamido-TEMPO. CONICET / RSC.

- Barone, V. (1995). Structure, magnetic properties and reactivities of open-shell species from density functional elements.

-

Minteer, S. et al. (2023). Electron transfer reaction of TEMPO-based organic radical batteries in different solvent environments. Forschungszentrum Jülich.

- Gaussian Inc. (2024). Thermochemistry in Gaussian.

Sources

Methodological & Application

Application Notes & Protocols: 4-Acetamido-TEMPO as a Superior Catalyst for Alcohol Oxidation

Introduction: A New Era in Selective Alcohol Oxidation

The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. For decades, chemists have sought catalysts that are not only efficient and selective but also economically viable and environmentally benign. In this context, nitroxyl radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as powerful catalysts. This application note introduces a derivative, 4-acetamido-TEMPO (ACT), a catalyst that often surpasses its parent compound in both reactivity and cost-effectiveness, offering a significant advancement in alcohol oxidation methodologies.

4-Acetamido-TEMPO is a stable, orange-colored radical that is readily prepared from inexpensive starting materials.[1] Its true value lies in its enhanced catalytic activity in a variety of oxidation systems, including the classic Anelli-Montanari protocol and, most notably, in electrochemical applications. This guide provides an in-depth exploration of the mechanistic underpinnings of 4-acetamido-TEMPO catalysis and offers detailed, field-proven protocols for its application in the synthesis of aldehydes, ketones, and carboxylic acids.

The Mechanistic Advantage of 4-Acetamido-TEMPO

The catalytic activity of 4-acetamido-TEMPO, like other nitroxyl radicals, hinges on the reversible oxidation to the corresponding N-oxoammonium ion, which is the active oxidant of the alcohol. The catalytic cycle is then completed by the regeneration of the nitroxyl radical by a stoichiometric co-oxidant.

The 4-acetamido substituent plays a crucial role in modulating the electronic properties of the nitroxyl radical. The electron-withdrawing nature of the acetamido group increases the redox potential of the nitroxyl/oxoammonium couple. This higher redox potential translates to a more potent N-oxoammonium ion, which can oxidize alcohols more efficiently than the corresponding species derived from TEMPO. This enhanced reactivity is particularly evident in electrochemical systems where 4-acetamido-TEMPO exhibits superior catalytic activity.

The Catalytic Cycle: A Visual Representation

The generalized catalytic cycle for the oxidation of a primary alcohol to an aldehyde using 4-acetamido-TEMPO is depicted below. The cycle is initiated by the oxidation of the 4-acetamido-TEMPO radical ( 1 ) to the active N-oxoammonium ion ( 2 ) by a co-oxidant. This is followed by the reaction with the alcohol to form the corresponding aldehyde, regenerating the hydroxylamine ( 3 ). The hydroxylamine is then re-oxidized to the nitroxyl radical, completing the catalytic loop.

Figure 2: Workflow for the electrochemical oxidation of alcohols to aldehydes/ketones.

Materials:

-

Alcohol (1.0 mmol)

-

4-Acetamido-TEMPO (0.2 mmol, 20 mol%)

-

Lithium perchlorate (LiClO₄) (0.4 mmol)

-

Acetonitrile (4 mL)

-

Graphite anode

-

Nickel cathode

-

Electrochemical cell (e.g., ElectraSyn 2.0)

Procedure:

-

To an electrochemical vial, add the alcohol (1.0 mmol), 4-acetamido-TEMPO (42.6 mg, 0.2 mmol), and lithium perchlorate (42.5 mg, 0.4 mmol).

-

Add acetonitrile (4.0 mL) and stir to dissolve the reagents.

-

Equip the vial with a graphite anode and a nickel cathode.

-

Initiate constant current electrolysis at 5 mA.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Upon completion, stop the electrolysis and disassemble the cell.

-

Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.

-

Partition the residue between diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the pure aldehyde or ketone.

Expected Results: This protocol typically yields excellent conversions (often >95%) for a wide range of benzylic, heterocyclic, and aliphatic alcohols, with isolated yields of 58-97%.

Protocol 2: Anelli-Montanari Style Oxidation of Primary Alcohols to Aldehydes

This protocol adapts the classic Anelli-Montanari conditions, using sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system. It is a cost-effective and scalable method for the synthesis of aldehydes.

Rationale: The biphasic system allows for easy separation of the organic product from the aqueous reagents. The use of a catalytic amount of bromide is crucial for the in-situ generation of hypobromite, which is a more effective oxidant for the nitroxyl radical than hypochlorite. The reaction is buffered to maintain an optimal pH for the catalytic cycle and to prevent side reactions.

Materials:

-

Primary Alcohol (1.0 mmol)

-

4-Acetamido-TEMPO (0.01 mmol, 1 mol%)

-

Potassium bromide (KBr) (0.1 mmol, 10 mol%)

-

Dichloromethane (DCM) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 mL)

-

Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%, 1.2 mmol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 mmol) in dichloromethane (5 mL).

-

Add 4-acetamido-TEMPO (2.1 mg, 0.01 mmol) and potassium bromide (11.9 mg, 0.1 mmol).

-

Add the saturated aqueous sodium bicarbonate solution (2 mL).

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Slowly add the aqueous sodium hypochlorite solution (1.2 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Protocol 3: Iron-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes

This protocol offers a "greener" alternative by utilizing molecular oxygen from the air as the terminal oxidant, with an iron salt as a co-catalyst.

Rationale: This system employs a sustainable and abundant oxidant (O₂). The iron catalyst, in conjunction with sodium nitrite, facilitates the aerobic regeneration of the active N-oxoammonium species. This method is particularly attractive for its mild conditions and avoidance of halogenated oxidants. [2] Materials:

-

Primary Alcohol (1.0 mmol)

-

4-Acetamido-TEMPO (0.1 mmol, 10 mol%)

-

Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

-

Sodium nitrite (NaNO₂) (0.2 mmol, 20 mol%)

-

Chloroform (CHCl₃) (10 mL)

-

Oxygen balloon

Procedure:

-

To a round-bottom flask, add the primary alcohol (1.0 mmol), 4-acetamido-TEMPO (21.3 mg, 0.1 mmol), iron(III) chloride (16.2 mg, 0.1 mmol), and sodium nitrite (13.8 mg, 0.2 mmol).

-

Add chloroform (10 mL) and stir the mixture.

-

Evacuate the flask and backfill with oxygen from a balloon.

-

Stir the reaction mixture at room temperature under an oxygen atmosphere.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

-

Wash the celite pad with chloroform.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Results: This method provides excellent yields (>90%) for the oxidation of a variety of primary alcohols, including aliphatic ones, to their corresponding aldehydes under mild conditions. [2]

Conclusion: The Future of Selective Oxidation

4-Acetamido-TEMPO has established itself as a highly effective and economically attractive catalyst for the selective oxidation of alcohols. Its enhanced reactivity, particularly in electrochemical systems, opens new avenues for the development of greener and more efficient synthetic methodologies. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to harness the power of this exceptional catalyst in their own synthetic endeavors. As the demand for sustainable chemical processes continues to grow, the adoption of catalysts like 4-acetamido-TEMPO will be instrumental in shaping a more efficient and environmentally conscious future for organic synthesis.

References

-

CONICET. (2023, August 24). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. Retrieved from [Link]

-

Stahl, S. S., et al. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(49), 15988–15999. [Link]

-

Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Stoichiometric Oxidation of Alcohols. Organic Syntheses, 90, 215-228. [Link]

- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. [Link]

-

Yin, W., et al. (2010). Iron Chloride/4-Acetamido-TEMPO/Sodium Nitrite-Catalyzed Aerobic Oxidation of Primary Alcohols to the Aldehydes. Advanced Synthesis & Catalysis, 352(1), 125-129. [Link]

-

Jiang, X., Zhang, J., & Ma, S. (2016). Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids. Journal of the American Chemical Society, 138(27), 8344–8347. [Link]

-

Rafiee, M., Konz, Z. M., Graaf, M. D., Koolman, H. F., & Stahl, S. S. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis, 8(7), 6037–6044. [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

Yin, W., Wang, C., & Huang, Y. (2010). Iron Chloride/4-Acetamido-TEMPO/Sodium Nitrite-Catalyzed Aerobic Oxidation of Primary Alcohols to the Aldehydes. Advanced Synthesis & Catalysis, 352(1), 125-129. [Link]

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043.

- Jiang, N., & Ragauskas, A. J. (2006). A four-component system consisting of acetamido-TEMPO/Cu(ClO4)2/TMDP/DABCO in DMSO allows an efficient room-temperature aerobic alcohol oxidation of various alcohols into their corresponding aldehydes or ketones in good to excellent yields. The Journal of Organic Chemistry, 71(18), 7087–7090.

- Bobbitt, J. M., et al. (2011). Organic Oxoammonium Salts. 3. A New, More Convenient Method for the Oxidation of Alcohols to Aldehydes and Ketones. The Journal of Organic Chemistry, 76(15), 6038–6045.

-

PrepChem. (n.d.). Preparation of 4-acetamido-TEMPO. Retrieved from [Link]

Sources

4-acetamido-TEMPO applications in Electron Paramagnetic Resonance (EPR) spectroscopy.

This Application Note is structured as a high-level technical guide for the use of 4-acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl) in Electron Paramagnetic Resonance (EPR) spectroscopy. It addresses the physicochemical properties, experimental protocols, and data analysis frameworks required for high-fidelity measurements in drug development and biophysics.

Executive Summary & Chemical Profile

4-acetamido-TEMPO (often abbreviated as 4-AcT or Tempace ) is a stable nitroxide radical.[1][2][3] Unlike its parent compound TEMPO, the 4-acetamido derivative possesses an amide moiety at the 4-position, conferring enhanced water solubility and the capacity for hydrogen bonding . These properties make it the probe of choice for aqueous biological environments, hydrogels, and pharmaceutical formulations where the hydrophobic nature of unsubstituted TEMPO might induce artifacts (e.g., partitioning into lipid bilayers).

Key Physicochemical Properties

| Parameter | Value / Characteristic | Relevance to EPR |

| Molecular Weight | 213.30 g/mol | Small size ensures minimal perturbation of the local environment.[1] |

| Solubility | High in | Ideal for cytosolic mimics and aqueous drug formulations. |

| Hyperfine Coupling ( | ~1.7 mT (in water) | Sensitive to solvent polarity (polarity index).[1] |

| Spin State | Generates a characteristic 1:1:1 triplet spectrum ( |

Application I: Rotational Correlation Time ( ) & Microviscosity

The most common application of 4-AcT is determining the rotational correlation time (

Mechanistic Insight

In the fast motional regime (

Experimental Protocol: Microviscosity Measurement

Materials:

-

4-acetamido-TEMPO (Sigma-Aldrich/Merck, >97%).[1]

-

Solvent system (e.g., PBS, Hydrogel, Polymer solution).[1]

-

EPR Flat Cell (Quartz) or Capillary tubes (for aqueous samples to minimize dielectric loss).[1]

Step-by-Step Workflow:

-

Stock Preparation: Prepare a 10 mM stock solution of 4-AcT in water. Store at -20°C.

-

Sample Doping: Dilute stock into the target matrix to a final concentration of 50–100 µM .

-

Note: Concentrations >1 mM cause Heisenberg spin exchange broadening, obscuring motional data.[1]

-

-

Deoxygenation (Critical): Nitrogen purge the sample for 5 minutes or use a gas-permeable TPX capillary.[1] Dissolved oxygen (

) is paramagnetic and causes line broadening.[1] -

Acquisition:

-

Microwave Power: 2 mW (avoid saturation).

-

Modulation Amplitude: 0.1 mT (1 G).[1] Rule of thumb: Mod Amp < 1/3 of linewidth.

-

Sweep Width: 10 mT (100 G).

-

Data Analysis: Calculating

For isotropic motion in the fast regime, calculate

- : Peak-to-peak linewidth of the center line (in Gauss).[1]

- : Height of the center line.

- : Height of the high-field line.[1]

-

Result:

is in seconds.[1]

Interpretation:

Application II: Redox Status & Antioxidant Screening

4-AcT is redox-active.[1][4] It can be reduced to the EPR-silent hydroxylamine (4-AcT-H) or oxidized to the oxoammonium cation.[1] This allows it to serve as a kinetic probe for antioxidant capacity (e.g., Ascorbate, Phenols) or Reactive Oxygen Species (ROS) flux.[1]

Visualizing the Redox Pathway

The following diagram illustrates the signal-loss mechanism used in redox monitoring.

Protocol: Antioxidant Kinetic Assay

Objective: Determine the rate constant (

-

Baseline: Record the double-integrated intensity of 100 µM 4-AcT in buffer.

-

Injection: Inject the antioxidant (e.g., Ascorbic Acid) at

.[1] -

Kinetic Scan: Set the EPR spectrometer to Time Sweep mode (fix magnetic field at the center of the middle line).

-

Observation: Monitor the exponential decay of signal amplitude.

-

Validation: Add Potassium Ferricyanide (

) at the end.[1] If the signal recovers, the probe was reduced (Hydroxylamine); if not, it was chemically destroyed.

Application III: Supramolecular Encapsulation

4-AcT is used to probe host-guest chemistry, such as encapsulation within cyclodextrins or liposomes.[1]

-

Free State: Sharp, isotropic triplet (

mT).[1] -

Bound State: Broadened lines, decreased

(due to hydrophobic shielding), and slower motion.[1]

Key Indicator: The Hyperfine Coupling Constant (

By measuring the shift in

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Line Broadening | Oxygen saturation | Purge with |

| Signal Saturation | Microwave Power too high | Perform a power saturation curve; typically use |

| No Signal | Reduction by sample matrix | Add an oxidizing agent (Ferricyanide) to check for hydroxylamine formation.[1] |

| Distorted Baseline | Aqueous dielectric loss | Use a flat cell oriented perpendicular to the electric field vector |

References

-

Barriga-González, G., et al. (2013).[1] Solvent effects on the hyperfine coupling constant of nitroxide free radicals. Journal of Molecular Liquids. Link[1]

-

Goldman, N., et al. (2008).[1] Electron Paramagnetic Resonance (EPR) Imaging of the Microviscosity of Polyacrylamide Hydrogels. Journal of Physical Chemistry B. Link[1]

-

Takeshita, K., et al. (2004).[1] In vivo monitoring of hydroxyl radical generation by EPR using a nitroxide probe. Free Radical Biology and Medicine. Link[1]

-

Eaton, S. S., & Eaton, G. R. (2010).[1] Electron Paramagnetic Resonance Spectroscopy in Drug Delivery Research. Journal of Controlled Release. Link[1]

Sources

4-Acetamido-TEMPO: A Spin Probe for Characterizing Polymer Dynamics and Hydrogel Microviscosity

[1]

Executive Summary

This guide details the protocol for using 4-acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl) as a paramagnetic spin probe to study polymer dynamics.[1] Unlike the parent compound TEMPO, the 4-acetamido derivative possesses a hydrogen-bond-donating amide group.[1] This structural feature makes it an ideal reporter for hydrophilic polymers, hydrogels, and drug delivery systems , as it mimics the polarity and interaction potential of many active pharmaceutical ingredients (APIs).[1]

By measuring the Electron Paramagnetic Resonance (EPR) spectrum of this probe within a polymer matrix, researchers can quantitatively determine the rotational correlation time (

Scientific Principles & Mechanism[2]

Why 4-Acetamido-TEMPO?

Standard TEMPO is highly volatile and hydrophobic. 4-acetamido-TEMPO offers three distinct advantages for polymer science:

-

Solid State Stability: It is a solid at room temperature (m.p. 147°C), reducing probe loss during thermal curing or solvent evaporation.[1]

-

H-Bonding Sensitivity: The acetamido group interacts with polymer functional groups (e.g., -OH, -COOH, -NH2), allowing the probe to report on the bound water state or specific site mobility rather than just free volume.[1]

-

Drug Mimicry: Its molecular weight (213.3 g/mol ) and polarity make it a surrogate for small-molecule drugs in release kinetic studies.[1]

The Physics of Spectral Anisotropy

The EPR spectrum of a nitroxide radical depends heavily on its rate of tumbling (rotational diffusion).

-

Fast Motion (

s): In non-viscous solvents, the magnetic anisotropy is averaged out, resulting in three sharp, equal-intensity lines.[1] -

Slow Motion (

s): As the polymer matrix restricts the probe, the "averaging" becomes incomplete. The high-field line broadens and diminishes in amplitude. -

Rigid Limit (

s): In glassy polymers, the probe is immobile on the EPR timescale, yielding a broad "powder pattern" spectrum.[1]

Logic Diagram: From Motion to Measurement

Figure 1: Causal pathway linking environmental factors to the calculated rotational correlation time.

Experimental Protocols

Materials

-

Probe: 4-acetamido-TEMPO (Sigma-Aldrich/Merck or similar).[1]

-

Matrix: Target polymer (e.g., PNIPAM, PLGA, PEG) or Hydrogel.[1]

-

Solvent: Spectroscopic grade (Ethanol, Water, DCM).[1]

-

EPR Tubes: Quartz (4 mm O.D. for solids; flat cells or capillaries for aqueous solutions to minimize dielectric loss).[1]

Protocol A: Sample Preparation (Physical Doping)

Goal: Introduce the probe without perturbing the polymer structure.

-

Stock Solution: Prepare a

stock of 4-acetamido-TEMPO in a volatile solvent (e.g., Ethanol or Acetone). -

Doping:

-

For Solutions/Hydrogels: Add stock to the polymer solution to achieve a final probe concentration of

. -

For Solid Films: Mix stock with polymer solution, cast the film, and dry under vacuum for >24 hours to remove all solvent.[1]

-

-

Deoxygenation (Mandatory):

Protocol B: EPR Acquisition

Instrument: X-Band EPR Spectrometer (approx.[1][2] 9.4 GHz).

| Parameter | Setting | Rationale |

| Microwave Power | 1.0 - 2.0 mW | Prevent saturation.[1] Nitroxides saturate easily; high power distorts line ratios.[1] |

| Modulation Amp | 0.5 - 1.0 G | Should be < 1/5th of the linewidth. Too high = artificial broadening.[1] |

| Center Field | ~3360 G | Centered on |

| Sweep Width | 100 G | Sufficient to capture the full triplet and potential outer hyperfine wings. |

| Time Constant | 20 - 40 ms | Filters noise; ensure it is shorter than the sweep time per point. |

Data Analysis & Calculations

Calculating (Fast Motion Regime)

When the spectrum consists of three distinct lines (nitrogens spin

Step 1: Measure the peak-to-peak linewidth of the central line (

-

Where

for X-band nitroxides (dependent on intrinsic magnetic parameters).[1] -

Note: If the low-field line (

) is available, a more robust average can be used.[1]

Calculating (Slow Motion/Rigid Limit)

When the polymer passes its glass transition or the hydrogel collapses:

-

The lines broaden significantly.[1]

-

The separation between the outermost extrema (

) increases. -

Method: Measure the distance between the outermost peaks. As mobility decreases, this distance approaches the rigid limit (

).[1] -

Analysis: For accurate

in this regime (

Workflow Visualization

Figure 2: Operational workflow for characterizing polymer samples.

Case Study: Thermo-responsive Hydrogels (PNIPAM)

Objective: Determine the Lower Critical Solution Temperature (LCST) of Poly(N-isopropylacrylamide).

-

Setup: Dissolve PNIPAM in water; add 4-acetamido-TEMPO (

M). -

Experiment: Ramp temperature from 20°C to 40°C in 2°C steps.

-

Observation:

-

T < 32°C (Swollen State): The probe tumbles rapidly in the water-filled mesh.

is low (~0.05 ns).[1][3] Spectrum: 3 sharp lines.[1] -

T > 32°C (Collapsed State): The polymer chains collapse, expelling water.[1] The probe is trapped in the dense polymer globule.

jumps suddenly (~2.0 ns).[1] Spectrum: Lines broaden and become asymmetric.[1]

-

-

Result: Plotting

vs. Temperature reveals a sharp inflection point at the LCST.[1]

References

-

Review of Nitroxide Spin Probes: Bag, D.S., et al. "Evaluation of the Accessibility of Molecules in Hydrogels Using a Scale of Spin Probes." IntechOpen, 2016.[1][2] Link

-

Probe Synthesis & Properties: "4-Acetamido-TEMPO Product Information." Sigma-Aldrich / Merck.[1] Link

-

EPR Theory & Calculation: "Electron Paramagnetic Resonance (EPR) Spectroscopy analysis using the spin probe CPH (Methodology parallel)." NanoValid SOP, 2014. Link

-

Application in Drug Delivery: Popovic, M., et al. "BSA hydrogels for EPR spin-labeled anticancer drug delivery."[1] Journal of the Serbian Chemical Society, 2021. Link

-

Polymer Dynamics Methodology: Jeschke, G. "Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy."[1] University of Osnabrück Course Material, 2012.[1] Link

Aerobic oxidation of alcohols catalyzed by 4-acetamido-TEMPO and copper.

A Modified Stahl Protocol

Part 1: Executive Summary

Objective: To provide a robust, scalable, and "green" protocol for the oxidation of primary and secondary alcohols to aldehydes and ketones using 4-acetamido-TEMPO (4-NHAc-TEMPO) and a Copper(I) catalytic system.

Context: Traditional alcohol oxidations often rely on toxic chromium reagents (Jones), hazardous DMSO-based activators (Swern), or expensive hypervalent iodine (Dess-Martin). The Stahl Oxidation —utilizing a Cu(I)/TEMPO system with ambient air—has emerged as the gold standard for aerobic oxidation. This guide adapts the canonical Stahl conditions by substituting 4-acetamido-TEMPO for TEMPO.

Why 4-Acetamido-TEMPO? While TEMPO is the standard, 4-acetamido-TEMPO offers distinct process advantages:

-

Physical State: It is a solid at room temperature (mp ~147°C), whereas TEMPO is a volatile solid that sublimes easily. This allows for precise weighing and prevents catalyst loss during gas sparging.

-

Stability: The acetamido group at the 4-position imparts greater thermal stability and lower volatility without significantly altering the redox potential (

V vs NHE). -

Cost/Scalability: It is often more cost-effective for large-scale batches due to ease of handling and recovery.

Part 2: Mechanistic Insight

The efficiency of this reaction relies on a cooperative catalytic cycle between the copper species and the nitroxyl radical. Unlike "Anelli" oxidations where an oxoammonium species (

The Cooperative Cycle

-

Catalyst Oxidation: The resting state Cu(I) complex is oxidized by

to a Cu(II)-hydroxide species.[1] -

Substrate Activation: The alcohol coordinates to Cu(II), followed by deprotonation (assisted by NMI) to form a Cu(II)-alkoxide .

-

Hydrogen Atom Transfer (HAT): This is the turnover-limiting step for aliphatic alcohols. The nitroxyl radical (4-NHAc-TEMPO) abstracts a hydrogen atom from the

-carbon of the Cu(II)-bound alkoxide. This concerted step avoids the formation of high-energy discrete carbocation or radical intermediates. -

Regeneration: The resulting Cu(I) and hydroxylamine (TEMPO-H) are re-oxidized by

to close the cycle.

Figure 1: The cooperative catalytic cycle. Note that Cu(II) activates the substrate, while the radical performs the H-abstraction.

Part 3: Critical Parameters & Optimization

Copper Source & Ligand

-

Standard:

with 2,2'-bipyridine (bpy) .[2] The non-coordinating triflate anion ( -

Alternative:

or

The Radical: 4-Acetamido-TEMPO[3]

-

Loading: Typically 5.0 mol%.

-

Role: Acts as the H-atom acceptor.

-

Note: Unlike TEMPO, 4-acetamido-TEMPO has an amide backbone. In highly acidic media (not present here), hydrolysis could occur, but under these mild basic conditions (NMI), it is perfectly stable.

Base: N-Methylimidazole (NMI)[2]

-

Loading: 10.0 mol%.

-

Function: NMI acts as a base to deprotonate the alcohol upon binding to Copper. It also acts as an ancillary ligand, stabilizing the Cu species.

Solvent: Acetonitrile (MeCN)[2]

-

Requirement: MeCN is the optimal solvent. It coordinates weakly to Cu(I), stabilizing the resting state without inhibiting the reaction.

-

Water Tolerance: The system tolerates small amounts of water, but large amounts can precipitate the catalyst.

Part 4: Standard Operating Procedure (SOP)

Materials

-

Substrate: Alcohol (1.0 equiv, e.g., 5.0 mmol)

-

Catalyst A:

(5 mol%, 94 mg) -

Catalyst B: 2,2'-Bipyridine (5 mol%, 39 mg)

-

Catalyst C: 4-Acetamido-TEMPO (5 mol%, 53 mg)

-

Base: N-Methylimidazole (NMI) (10 mol%, 40 µL)

-

Solvent: Acetonitrile (MeCN), HPLC grade (25 mL, 0.2 M concentration)

Protocol: Batch Oxidation (5 mmol Scale)

Step 1: Catalyst Stock Solution Preparation

-

In a small vial, combine

(94 mg) and 2,2'-bipyridine (39 mg). -

Add 5 mL of MeCN. The solution should turn a deep red-brown color immediately. This is the active Cu(I)-bipy complex.

-

Checkpoint: If the solution is green/blue, the Cu(I) has oxidized to Cu(II) prematurely (likely wet solvent or old reagents). Prepare fresh.

Step 2: Reaction Assembly

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the Alcohol substrate (5.0 mmol).

-

Add 4-Acetamido-TEMPO (53 mg) and the remaining MeCN (20 mL).

-

Add NMI (40 µL).

-

Transfer the Catalyst Stock Solution (from Step 1) into the flask via syringe.

-

Observation: The mixture will be a dark red-brown solution.

Step 3: Initiation & Monitoring

-

Open System: The reaction requires oxygen.[1][3][4] Do not seal under

. -

Stirring: Stir vigorously (800+ rpm). Gas-liquid mass transfer of

is often the rate-limiting factor. -

Atmosphere: For small scale (<10 mmol), an open flask with a loose cap or a balloon of air is sufficient. For larger scales, sparge with 9%

in -

Time:

-

Benzylic/Allylic: 30–60 mins.[1]

-

Aliphatic: 2–6 hours.

-

-

Endpoint: The reaction changes color from Red-Brown (Active Cu(I)) to Green/Blue (Resting Cu(II)).

-

Why? As the alcohol is consumed, the reduction of Cu(II) back to Cu(I) slows down, causing Cu(II) to accumulate. A green solution usually indicates the reaction is complete or stalled.

-

Step 4: Workup

-

Dilute the reaction mixture with 50 mL of EtOAc or DCM .

-

Wash with 0.5 M HCl (2 x 20 mL) or 10% citric acid . This removes the Copper (into the aqueous layer) and protonates the NMI and TEMPO derivatives.

-

Wash with saturated NaHCO3 (20 mL) and Brine (20 mL).

-

Dry over

, filter, and concentrate. -

Purification: Most aldehydes are pure enough for use. If 4-acetamido-TEMPO residues persist (visible as a peach/orange solid), a short silica plug filtration is effective.

Figure 2: Operational workflow for the batch oxidation process.

Part 5: Substrate Scope & Limitations[6]

The Cu/4-acetamido-TEMPO system is highly chemoselective.

| Substrate Class | Reactivity | Selectivity | Notes |

| Primary Benzylic | Excellent | >99:1 Aldehyde | Fastest rates (<1 hr). No over-oxidation to acid.[5] |

| Primary Aliphatic | Good | >95:5 Aldehyde | Slower (2-6 hrs). Requires |

| Secondary Aliphatic | Poor | N/A | Major Limitation. Steric bulk of TEMPO prevents oxidation of |

| Allylic | Excellent | Retains alkene geometry | No isomerization of Z-alkenes. |

| Sulfur/Heterocycles | Good | High | Tolerates thioethers and pyridines (unlike Pd-catalysis). |

| Amines | Moderate | Good | Free amines can coordinate Cu. Use Boc-protected amines for best results. |

Key Limitation: This system is chemoselective for primary alcohols . If you need to oxidize a secondary alcohol, you must switch to a less sterically hindered radical like ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) or AZADO .[6][7]

Part 6: Safety & Scalability

-

Oxygen Handling:

-

Lab Scale (<1g): Ambient air is safe.

-

Process Scale (>10g): Do NOT use pure

with organic solvents (MeCN). The vapor phase can become explosive. Use 9%

-

-

Exotherm: The reaction is exothermic. On a large scale, active cooling (jacketed reactor) is required to maintain 20–25°C.

-

Cyanide: Acetonitrile is generally stable, but avoid strong acids or active metals that could generate HCN.

References

-

Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[5][6] Journal of the American Chemical Society. Link

-

Hoover, J. M., Steves, J. E., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air.[5] Nature Protocols. Link

-

Jiang, N., & Ragauskas, A. J. (2005). Copper(II)-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes in Ionic Liquid [bmpy]PF6.[7] Organic Letters. Link

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stahl.chem.wisc.edu [stahl.chem.wisc.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols [organic-chemistry.org]

- 6. Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation of Primary Alcohols: A Guideline for Catalyst Selection [jstage.jst.go.jp]

- 7. TEMPO [organic-chemistry.org]

Preparation of Bobbitt's salt from 4-acetamido-TEMPO.

Application Note: Preparation of Bobbitt's Salt from 4-Acetamido-TEMPO

Executive Summary

This application note details the optimized protocol for synthesizing Bobbitt’s Salt (4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate) directly from 4-acetamido-TEMPO .

Bobbitt’s Salt is a potent, metal-free, and environmentally benign oxidant used for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. Unlike its perchlorate predecessor, which posed significant explosion hazards, the tetrafluoroborate salt is thermally stable, non-hygroscopic, and safe for long-term storage. This protocol utilizes the "Revised Procedure" (based on Org. Syn. 2013), employing aqueous sodium hypochlorite (bleach) and tetrafluoroboric acid (

Mechanistic Principles & Reaction Design

The synthesis relies on the oxidation of the stable nitroxyl radical (paramagnetic, orange) to the oxoammonium cation (diamagnetic, bright yellow).

The Reaction Logic:

-

Acidification:

is added to the aqueous suspension of 4-acetamido-TEMPO. This serves two roles: it acts as the counterion source ( -